molecular formula C9H27ClO3Si4 B100775 Tris(trimethylsiloxy)chlorosilane CAS No. 17905-99-6

Tris(trimethylsiloxy)chlorosilane

Cat. No. B100775
CAS RN: 17905-99-6
M. Wt: 331.1 g/mol
InChI Key: BBCITGBFGUITMR-UHFFFAOYSA-N
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Description

Tris(trimethylsiloxy)chlorosilane is a silicon-based compound that is used in various chemical reactions and as a precursor for synthesizing other organosilicon compounds. It is characterized by the presence of trimethylsilyl groups attached to a silicon atom, which is also bonded to a chlorine atom.

Synthesis Analysis

The synthesis of related trimethylsilyl compounds involves the use of chlorosilanes as starting materials. For instance, tris(trimethylsilyl)silane can be prepared by reacting chlorosilanes with magnesium metal in the presence of tri- and difluoromethyl sulfides, sulfoxides, and sulfones, resulting in compounds like (trifluoromethyl)trimethylsilane (TMS-CF3) . Another example includes the synthesis of tris(mercaptomethyl)silane from tris(chloromethyl)silane, which is then used for further chemical modifications .

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be complex. For example, the crystal and molecular structure of N,N-dimethyl-3-[tris(trimethylsiloxanyl)silyl]pyrrolinium chloride was determined using X-ray diffraction, revealing specific Si-O-Si angles and a bilayer packing arrangement . Similarly, the structure of a silylphosphane derived from tris(trimethylsilyl)chlorosilane was characterized by various spectroscopic methods, suggesting a polycyclic structure .

Chemical Reactions Analysis

Tris(trimethylsilyl)chlorosilane and its derivatives are versatile in chemical reactions. They can act as reducing agents for organic halides, selenides, and isocyanides, and as hydrosilylating agents for ketones and alkenes . The addition of tris(trimethylsilyl)silane across the double bonds of alkenes and alkynes is highly regioselective and can be stereoselective depending on the substrate . Furthermore, tris(trimethylsilyl)silane undergoes autoxidation with molecular oxygen to form specific siloxane compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(trimethylsilyl)chlorosilane derivatives are influenced by their molecular structure. For instance, the reactivity of these compounds in radical-based reactions is determined by the presence of electron-withdrawing or electron-donating groups . The synthesis of low-molecular-weight organosilane polymers from chlorosilanes and chlorotrimethylsilane demonstrates the influence of molecular weight and chain configuration on the physical properties of the resulting polymers .

Scientific Research Applications

Controlled Polymer Adsorption

Tris(trimethylsiloxy)silyl (sub)monolayers have been used to control the adsorption of end-functionalized polystyrene to silicon-supported surfaces. The tris(trimethylsiloxy)silyl layer's coverage and the adsorbing solvent can be manipulated to control the thickness of the adsorbed polymer layer. This finding is significant in surface science and materials engineering (Stafford, Fadeev, Russell, & McCarthy, 2001).

Gas Permeable Hydrogel Materials

In the context of oxygen-permeable hydrogel materials, methacryloxypropyl tris(trimethylsiloxy)silane (TRIS) has been found to enhance oxygen permeability and improve tear strength and lower modulus in silicone hydrogels. This is particularly beneficial for applications like oxygen-permeable hydrogel lenses (Lai, 1995).

Surface Chemistry and Nanopores Modification

Tris(trimethylsiloxy)chlorosilane is effective in modifying nanopores in silicon-supported tris(trimethylsiloxy)silyl monolayers. Its use in vapor-phase reactions results in dense monolayers, which have hydrophobic and oleophobic properties. This application is significant for developing surfaces with specific wetting properties (Fadeev & McCarthy, 1999).

Biocompatible Silicone Development

A biocompatible silicone containing 3-methacryloxypropyltris(trimethylsiloxy)silane (TRIS) has been developed, which shows high resistance to non-specific protein adsorption and bacterial adhesion. This is critical in the development of medical devices such as contact lenses (Lin, Zhang, Wang, & Chen, 2011).

Radical-Based Synthetic Chemistry

Tris(trimethylsilyl)silane (TTMSS) has been a milestone in radical-based synthetic chemistry for the past thirty years. It has wide applications in organic chemistry, including in the synthesis of complex molecules, polymers, surfaces, and new materials (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).

Gas Transport Properties in Polymers

3-[Tris-(trimethylsiloxy)silyl] propyl acrylate (TRIS-A), when copolymerized with poly(ethylene glycol) diacrylate, influences gas transport and physical properties of the resulting copolymers. This has implications for the development of materials with specific gas permeability characteristics (Kusuma, Freeman, Smith, Heilman, & Kalika, 2010).

Safety and Hazards

When handling Tris(trimethylsiloxy)chlorosilane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Tris(trimethylsiloxy)chlorosilane is an organosilicon reagent . Its primary targets are organic compounds, particularly alcohols . It plays a crucial role in the protection of alcohols and is also used to prepare organometallic reagents, silyl enol ethers, and novel polymers/materials .

Mode of Action

The compound interacts with its targets through a process known as silylation. In this process, the trimethylsiloxy groups in the compound replace the hydrogen atoms in the hydroxyl groups of alcohols, thereby protecting the alcohols . The reaction of this compound with ozone at low temperatures results in the formation of tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of organometallic reagents, silyl enol ethers, and novel polymers/materials .

Pharmacokinetics

Due to its reactivity and potential for causing severe skin burns and eye damage

Result of Action

The primary result of this compound’s action is the protection of alcohols and the synthesis of organometallic reagents, silyl enol ethers, and novel polymers/materials . The compound’s reaction with ozone at low temperatures leads to the formation of tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol .

Action Environment

This compound is stable under normal conditions . It should be kept away from open flames, hot surfaces, and sources of ignition due to its combustibility . The compound reacts violently with water, producing hydrogen chloride . Therefore, it should be handled in a well-ventilated area and stored in a cool, dry place .

properties

IUPAC Name

chloro-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCITGBFGUITMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27ClO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375394
Record name TRIS(TRIMETHYLSILOXY)CHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17905-99-6
Record name TRIS(TRIMETHYLSILOXY)CHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsiloxy)chlorosilane
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Synthesis routes and methods

Procedure details

About 4.6 g (0.2% by weight) of tetramethylurea and 183.4 g of a 25% solution of phosphonitrile chloride in methylene chloride are added to a mixture containing 1707 g (10.5 mol) of hexamethyldisiloxane and 595 g (3.5 mol) of tetrachlorosilane with stirring in a 4 liter multineck flask fitted with internal thermometer, stirrer and a reflux condenser. The reaction temperature is kept at 45° C. by cooling. After 21 hours, the volatile components of the reaction mixture are removed by distillation at 200 mbar and 100° C. The crude distillate contains 56% of 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane, 29% of 3,3-dichlorohexamethyltrisiloxane and 16% of 3,3-bis(trimethylsiloxy)hexamethyltrisiloxane. The crude distillate is fractionally distilled, and gives, at 20 mbar and 83° to 87° C., 313 g (27% of theory) of 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane in a purity, determined by gas chromatography, of 97%.
Quantity
1707 g
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reactant
Reaction Step One
Quantity
595 g
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reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
phosphonitrile chloride
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
4.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tris(trimethylsiloxy)chlorosilane interact with silicon wafers and what are the resulting surface properties?

A1: this compound (TTMSCl) reacts with silicon wafers through a process called chemical grafting, forming a thin layer known as a self-assembled monolayer (SAM). [, ] This reaction occurs between the chlorine atom of TTMSCl and the hydroxyl groups present on the silicon dioxide surface, releasing HCl as a byproduct. The resulting surface is hydrophobic and oleophobic, meaning it repels both water and oils. [] This is evidenced by the high contact angles observed for water, methylene iodide, and hexadecane on TTMSCl-modified silicon wafers. []

Q2: The research mentions the use of both vapor phase and solution-based methods for applying TTMSCl. How do these methods compare in terms of the resulting monolayer quality?

A2: The research indicates that the vapor phase deposition of TTMSCl generally leads to denser and more closely packed monolayers compared to solution-based methods. [] This difference in density is reflected in the carbon content measurements obtained through X-ray photoelectron spectroscopy (XPS). The denser monolayers produced by the vapor phase method contribute to the enhanced hydrophobic and oleophobic properties observed. []

Q3: Can the surface roughness of the modified silicon wafers be controlled at the nanometer scale, and if so, how?

A3: Yes, research suggests that controlled growth of silicon dioxide (SiO2) from "nanoholes" present within the TTMSCl monolayer can be achieved. [] This process involves using tetrachlorosilane (SiCl4) and water as precursors. By manipulating the growth parameters of the silicon dioxide within these "nanoholes," researchers can fine-tune the surface roughness of the modified silicon wafers at the nanometer scale. []

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